Cyano(hydroxyimino)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyano(hydroxyimino)acetic acid is synthesized by reacting ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. The reaction yields the compound in an 87% yield. The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory preparation, with optimizations for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Cyano(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis to form amide bonds.

Diisopropylcarbodiimide (DIC): Another carbodiimide used in peptide synthesis.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): A water-soluble carbodiimide used in peptide synthesis.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with minimal racemization.

Aplicaciones Científicas De Investigación

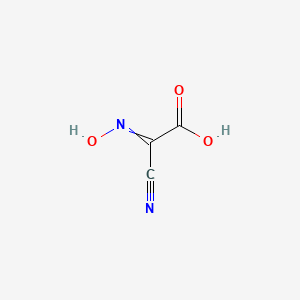

Chemical Properties and Structure

Cyano(hydroxyimino)acetic acid features a unique structure that includes both a cyano group and a hydroxyimino group, allowing it to act as both a nucleophile and electrophile. Its molecular formula is , and it is characterized by its dual functional groups, which facilitate diverse chemical transformations.

Applications in Peptide Synthesis

One of the primary applications of this compound is as an additive in peptide synthesis. It is particularly utilized in conjunction with carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). The compound enhances the formation of amide bonds between amino acids, which are essential for building proteins.

Advantages:

- Reduced Racemization: this compound significantly inhibits racemization during peptide synthesis, leading to higher yields of the desired enantiomeric forms .

- Safety Profile: Compared to traditional coupling agents like 1-hydroxybenzotriazole (HOBt), which can be explosive, this compound exhibits a safer thermal stability profile .

Case Study:

In a study comparing the efficiency of various additives in peptide synthesis, this compound demonstrated superior performance in forming dipeptides without producing racemic mixtures. Specifically, using DIC as a coupling reagent alongside this additive yielded dipeptides with over 80% purity .

Research indicates that this compound and its derivatives exhibit potential biological activity. Preliminary studies suggest interactions with biological molecules that may influence metabolic pathways or enzyme activities.

Potential Applications:

- Medicinal Chemistry: The compound's derivatives have shown promise in drug development due to their ability to interact with biological targets.

- Metal Complexation: this compound forms stable complexes with metal ions such as copper and nickel, which can be utilized in catalysis and material science applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl Cyano(hydroxyimino)acetate | CHNO | Used as a coupling agent in peptide synthesis |

| Methyl Cyano(hydroxyimino)acetate | CHNO | Exhibits similar reactivity patterns |

| 2-Cyano-2-(hydroxyimino)dithioacetic acid | CHNOS | Contains sulfur, offering unique reactivity |

This compound stands out among these compounds due to its dual functional groups that allow for diverse chemical transformations and promising biological activity.

Mecanismo De Acción

The mechanism of action of cyano(hydroxyimino)acetic acid involves its ability to neutralize the basicity or nucleophilicity of carbodiimides, such as DCC. This suppression of base-catalyzed side reactions and racemization is due to the compound’s pronounced acidity (pKa 4.60). The compound exists as an oxime in crystalline form and as a tautomeric nitrosoisomer in anionic form in strongly basic solutions .

Comparación Con Compuestos Similares

Similar Compounds

1-Hydroxybenzotriazole (HOBt): A commonly used peptide-linking reagent that is explosive.

1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide-linking reagent with similar properties to HOBt but also explosive.

Uniqueness

Cyano(hydroxyimino)acetic acid is unique in its ability to suppress racemization and base-catalyzed side reactions without the explosive risks associated with HOBt and HOAt. It also exhibits a markedly slowed thermal decomposition on heating compared to these benzotriazole derivatives .

Actividad Biológica

Cyano(hydroxyimino)acetic acid, also known as 2-cyano-2-(hydroxyimino)acetic acid, is a compound with significant biological activity and potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its unique structure that includes a cyano group and a hydroxyimino group. Its chemical formula is , and it can exist in various forms, including its methyl ester derivative. This compound is known for its stability at room temperature and its ability to act as a ligand in coordination chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

- Metal Ion Complexation : It acts as an effective ligand for metal ions like Cu²⁺ and Ni²⁺, forming stable complexes that can influence enzymatic activities and metabolic pathways .

- Cell Signaling Modulation : The compound modulates several signaling pathways, including the MAPK/ERK pathway and the JAK/STAT signaling pathway, which are crucial for cellular responses to external stimuli .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including bacteria and viruses. Its potential as an antibiotic agent has been explored in several studies .

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, making it a candidate for further research in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through its effects on cell cycle regulation and DNA damage pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Copper(II) Complexes : Research demonstrated that complexes formed with Cu²⁺ ions exhibited enhanced biological activity compared to the free ligand. These complexes were effective in catalyzing reactions that are beneficial for therapeutic applications .

- Peptide Synthesis : In peptide chemistry, this compound methyl ester (Oxyma) has been utilized as an additive to improve coupling efficiency and suppress racemization during peptide synthesis processes .

- Antiviral Studies : A study highlighted the compound's effectiveness against various viruses, suggesting its potential application in antiviral drug development .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-cyano-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFRTDDIMNTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824046 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78325-18-5 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?

A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.